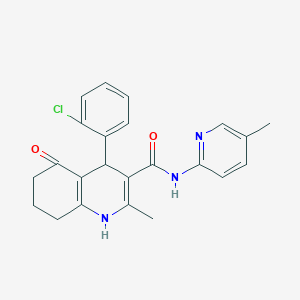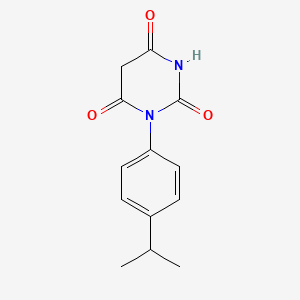
2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a synthetic derivative of thiadiazole and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response, cell proliferation, and cell death. The compound has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various kinases involved in cell signaling pathways, including AKT and ERK.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, including prostaglandins and cytokines, in vitro and in vivo. It also induces cell death in cancer cells and exhibits anti-microbial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its high purity and stability, as well as its well-defined mechanism of action. The limitations of using the compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential therapeutic applications in the treatment of various inflammatory diseases, including arthritis and colitis. Another potential direction is to study its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to determine the optimal dosage and administration routes for the compound in various therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-tert-butylphenol and 5-ethyl-1,3,4-thiadiazol-2-amine with acetic anhydride in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-5-14-18-19-15(22-14)17-13(20)10-21-12-9-7-6-8-11(12)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPNJIRRBCHUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5002415.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)

![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)


![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)

![3-methyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002489.png)

